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An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-
(Methylthio)isonicotinonitrile

Introduction

2-(Methylthio)isonicotinonitrile is a substituted pyridine derivative that serves as a versatile
building block in synthetic chemistry, particularly in the development of novel pharmaceutical
agents and functional materials. The precise arrangement of its functional groups—a nitrile, a
thioether, and a pyridine ring—imparts unique electronic and steric properties that are
leveraged in molecular design. For researchers in drug discovery and materials science, the
unambiguous confirmation of its structure and the rigorous assessment of its purity are
paramount. A failure to do so can compromise experimental outcomes, lead to erroneous
structure-activity relationship (SAR) conclusions, and introduce costly delays in development
pipelines.

This technical guide provides a comprehensive framework for the structural analysis and
characterization of 2-(Methylthio)isonicotinonitrile. Moving beyond a simple recitation of
methods, this document offers an integrated analytical strategy, explaining the causality behind
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experimental choices and providing field-proven protocols. It is designed to equip researchers,
quality control analysts, and drug development professionals with a self-validating system for
ensuring the identity, purity, and integrity of this critical chemical intermediate.

Section 1: Core Physicochemical Properties and
Safe Handling

Before any analytical work commences, a thorough understanding of the compound's basic
properties and safety profile is essential. This foundational knowledge informs handling
procedures, solvent selection, and the choice of analytical techniques.

Physicochemical Data Summary

The fundamental properties of 2-(Methylthio)isonicotinonitrile are summarized below.

Property Value Source
CAS Number 180790-90-3 [1]
Molecular Formula C7HeN2S [1]
Molecular Weight 150.20 g/mol [1]
Appearance Solid (typical) [1]
LogP 1.43 [1]
Rotatable Bonds 1 [1]

Safety & Handling Protocols

2-(Methylthio)isonicotinonitrile is classified as harmful and an irritant. Adherence to strict
safety protocols is mandatory.[2][3]

» Hazard Profile:
o Harmful if swallowed, in contact with skin, or if inhaled.[2]

o Causes serious eye irritation.[2]
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o Causes skin irritation.[2]

o Personal Protective Equipment (PPE):

o Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as
described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or
European Standard EN166.[4]

e Handling:

o Use only in a well-ventilated area, preferably within a certified chemical fume hood, to
avoid breathing dust or vapors.[4][5]

o Wash hands and any exposed skin thoroughly after handling.[2]
o Avoid contact with strong oxidizing agents, acids, and bases.[4]
e Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Section 2: Representative Synthesis and
Purification

While this guide focuses on analysis, understanding the synthetic origin of a compound is
critical for anticipating potential impurities. A common route to similar thioether-substituted
nitriles involves the nucleophilic aromatic substitution (SnAr) of an activated halo-pyridine.

Synthetic Workflow Diagram
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Caption: Representative workflow for synthesis and purification.
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Protocol: Synthesis and Purification

This protocol is a representative method based on standard procedures for SnAr reactions on
pyridine rings.[6][7]

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroisonicotinonitrile (1.0 eq) in
anhydrous dimethylformamide (DMF).

o Rationale: A polar aprotic solvent like DMF is chosen to solubilize the reactants and
facilitate the SnAr mechanism without protonating the nucleophile. A dry, inert atmosphere
prevents side reactions with water or oxygen.

» Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide
(1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

o Rationale: Using a slight excess of the nucleophile ensures complete conversion of the
starting material. The addition is performed at a low temperature to control the exothermic
reaction.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the
starting material is consumed.

o Workup: Carefully pour the reaction mixture into ice-cold water. Extract the agueous mixture
three times with ethyl acetate.

o Rationale: Quenching with water removes the DMF and other water-soluble components.
Ethyl acetate is a suitable solvent for extracting the moderately polar product.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude solid by
flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

o Rationale: The brine wash removes residual water. Column chromatography is essential to
separate the desired product from unreacted starting materials, by-products, and any
potential isomers.
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Section 3: Unambiguous Structural Elucidation

A multi-technique spectroscopic approach is non-negotiable for the definitive identification of 2-
(Methylthio)isonicotinonitrile. Each technique provides a unique and complementary piece of
the structural puzzle.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, key information about the

compound's substructures.
» Expected Data:

o High-Resolution MS (HRMS): The calculated exact mass for the [M+H]* ion (C7H7N2S*) is
151.0324. An observed mass within a 5 ppm tolerance provides high confidence in the

elemental composition.

o Electron lonization MS (EI-MS): Expect a strong molecular ion (M*) peak at m/z 150. Key
fragmentation pathways would include the loss of a methyl radical (*CHs3) to give a
fragment at m/z 135 and potentially the loss of the entire methylthio group.

Protocol: GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for analyzing this
volatile compound and simultaneously assessing its purity.[8][9]

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane or

ethyl acetate.

e GC Conditions:
o Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 um film thickness).
o Inlet Temperature: 250 °C.

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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o Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and
hold for 5 minutes.

o Rationale: This temperature program ensures good separation of the analyte from
potential volatile impurities. The DB-5ms column is a robust, general-purpose column
suitable for this type of aromatic compound.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.

o Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in the molecule.

o Expected Data: The IR spectrum provides a characteristic fingerprint based on molecular
vibrations.[10]

Wavenumber (cm~—?) Vibration Type Functional Group
~2230-2210 C=N stretch Nitrile

~3100-3000 C-H stretch Aromatic
~3000-2850 C-H stretch Aliphatic (S-CHs)
~1600-1450 C=C & C=N stretches Pyridine Ring
~1350-1300 C-H bend Aliphatic (S-CHs)
~700-650 C-S stretch Thioether

Protocol: Attenuated Total Reflectance (ATR) IR
Spectroscopy
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e Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.
Collect a background spectrum.

» Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically,
16-32 scans are co-added to improve the signal-to-noise ratio.

o Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a
molecule. The combination of *H, 13C, and 2D NMR experiments allows for complete and
unambiguous structural assignment.

'H NMR Spectroscopy

o Expected Spectrum: The molecule has three distinct sets of protons.

o Aromatic Region: The three protons on the pyridine ring will appear between 6 7.0-9.0
ppm. Due to the substitution pattern, they will form a characteristic three-spin system.
Proton H6 will likely be the most downfield due to its proximity to the nitrogen and the
electron-withdrawing nitrile group. Protons H3 and H5 will show coupling to each other.

o Aliphatic Region: The methyl protons (S-CHs) will appear as a sharp singlet, typically
between 4 2.5-3.0 ppm.

o Integration: The relative integral ratio of the signals will be 1:1:1:3 (Aromatic H: Aromatic
H: Aromatic H: Methyl H).[11]

13C NMR Spectroscopy

» Expected Spectrum: The molecule has 7 unique carbon atoms, and therefore 7 distinct
signals are expected in the proton-decoupled 3C NMR spectrum.[12]
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Predicted Chemical Shift

© | Carbon Assignment Rationale
y Ppm

Carbon attached to both sulfur
~165-155 Cc2 ) ]

and nitrogen (deshielded).

Aromatic CH adjacent to ring
~155-145 C6 )

nitrogen.

Carbon attached to the
~140-130 C4 electron-withdrawing nitrile

group.

Standard aromatic CH
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carbons.

Characteristic chemical shift
~120-115 C=N o

for a nitrile carbon.

Typical shift for a methyl grou
~20-15 S-CHs yp yigroup

attached to sulfur.

Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry NMR tube. Add a small
amount of Tetramethylsilane (TMS) as an internal standard (4 0.00 ppm) if the solvent does
not contain it.

o Rationale: Deuterated solvents are used to avoid large solvent signals in the tH NMR
spectrum. CDCls is a good first choice for many organic compounds, while DMSO-ds can
be used for less soluble samples.

o Data Acquisition:
o Acquire a standard *H NMR spectrum.

o Acquire a proton-decoupled 3C NMR spectrum.
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o (Optional but Recommended): Acquire 2D correlation spectra such as HSQC (to correlate
directly bonded C-H pairs) and HMBC (to identify long-range C-H correlations over 2-3
bonds), which are invaluable for confirming assignments.

Section 4: Purity Determination by Chromatography

While spectroscopy confirms identity, chromatography is the gold standard for quantifying purity
and identifying impurities.

Protocol: Reversed-Phase HPLC-UV Purity Analysis

This method is designed to separate the target analyte from potential starting materials, by-
products, and other non-volatile impurities.[13][14][15]

e System Preparation:
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Column: C18 column (e.g., Waters SunFire, Agilent Zorbax), 4.6 x 150 mm, 5 um particle

size.

o Rationale: A C18 column provides excellent retention for moderately polar compounds.
The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp,
symmetrical peaks.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

[¢]

[e]

Injection Volume: 10 pL.

o

Column Temperature: 30 °C.

UV Detection: 254 nm and 275 nm.

[¢]

[¢]

Gradient Program:
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= 0-2 min: 10% B

= 2-15 min: 10% to 90% B

= 15-17 min: 90% B

= 17-18 min: 90% to 10% B

= 18-22 min: 10% B (re-equilibration)

o Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture
of Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.

e Analysis: Inject the sample and integrate all peaks detected at 254 nm. Calculate the purity
as the percentage of the main peak area relative to the total area of all peaks.

Section 5: Integrated Analytical Workflow

The characterization of a new batch of 2-(Methylthio)isonicotinonitrile should follow a logical,
multi-step workflow to ensure comprehensive analysis. This workflow guarantees that both
structural identity and purity are confirmed before the material is released for further use.
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Caption: Integrated workflow for quality control and characterization.
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This workflow ensures a tiered approach. Rapid techniques like IR and MS provide initial
confirmation of identity. Full NMR analysis provides unambiguous structural proof, and the final
HPLC step delivers a quantitative measure of purity, which is the ultimate gatekeeper for batch
release.

Conclusion

The structural analysis and characterization of 2-(Methylthio)isonicotinonitrile is a critical
process that underpins its successful application in research and development. By employing
an integrated analytical strategy that combines mass spectrometry, IR and NMR spectroscopy,
and chromatography, scientists can be confident in the material's identity, structure, and purity.
The protocols and rationale detailed in this guide provide a robust framework for achieving this,
ensuring that subsequent scientific endeavors are built upon a foundation of validated and
trustworthy chemical matter.

References

e ResearchGate. 13C-NMR spectrum of (4). Available at: [Link]
o« CDMS.net. Safety Data Sheet. Available at: [Link] (Note: A representative SDS link).

» Royal Society of Chemistry. Supporting Information for a relevant publication. Available at:
[Link]

e Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCI3, experimental)
(HMDBO0061888). Available at: [Link]

« |l Analytical Methods. Available at: [Link]

e ResearchGate. 1H NMR (600 MHz) and 13C NMR (150 MHz) spectral data of compounds 1-
4.... Available at: [Link]

e PhytoBank. 1H NMR Spectrum (PHY0100081). Available at: [Link]
» Table of Characteristic IR Absorptions. Available at: [Link]

e Dyachenko, et al. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile
Derivatives. Russian Journal of Organic Chemistry, 2021.

© 2026 BenchChem. All rights reserved. 13/17 Tech Support


https://www.benchchem.com/product/b071502/docs?utm_src=pdf-body#2-methylthio-isonicotinonitrile-structural-analysis-and-characterization
https://www.researchgate.net/figure/13-C-NMR-spectrum-of-4_fig4_325786419
http://www.cdms.net/ldat/ldB9R003.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob00539e/c5ob00539e.pdf
https://hmdb.ca/spectra/nmr_one_d/221
https://www.env.go.jp/en/chemi/pops/reports/h21-02/03.pdf
https://www.researchgate.net/figure/1-H-NMR-600-MHz-and-13-C-NMR-150-MHz-spectral-data-of-compounds-1-4-in-acetone-d-6_tbl1_385801314
http://phytobank.org/spectra/?accession=PHY0100081
https://www.chm.uri.edu/mmade/chm228/handouts/IR_Table.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

DEA Diversion Control Division. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis
Considerations. Available at: [Link]

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical
Shifts. Available at: [Link]

OSTI.GOV. Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid
chromatography-tandem mass spectrometry. Available at: [Link]

PubChem. 2-Methylpyridine-4-carbonitrile. Available at: [Link]

PubMed. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite
cotinine in various biological matrices. Available at: [Link]

NCBI. Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Available
at: [Link]

Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.

PubChem. CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile. Available at: [Link]

PMC. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Available
at: [Link]

ResearchGate. Synthesis of 2-Cyanopyrimidines. Available at: [Link]
Hovione. Analytical Methods for Faster Time to Market. Available at: [Link]
Chemistry LibreTexts. 6.7: *H NMR Spectra and Interpretation (Part Il). Available at: [Link]

Curtin University. Instrumentation - Western Australian Organic & Isotope Chemistry.
Available at: [Link]

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-
phenyllethanone.

© 2026 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.deadiversion.usdoj.gov/swg/drug_guidelines/gc-ms.pdf
https://www.chem.wisc.edu/areas/reich/nmr/c-data.htm
https://www.osti.gov/biblio/1002393
https://pubchem.ncbi.nlm.nih.gov/compound/11959073
https://pubmed.ncbi.nlm.nih.gov/35106788/
https://www.ncbi.nlm.nih.gov/books/NBK158913/
https://pubchem.ncbi.nlm.nih.gov/compound/168305960
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523730/
https://www.researchgate.net/publication/336785189_Synthesis_of_2-Cyanopyrimidines
https://www.hovione.com/wp-content/uploads/2021/03/Hovione-eBook-Analytical-Methods-for-Faster-Time-to-Market.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination/6.07%3A_1H_NMR_Spectra_and_Interpretation_(Part_II)
https://www.curtin.edu.au/research/wa-organic-isotope-geochemistry-centre/our-facilities/instrumentation/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0(Soderberg)/10%3A_Structure_Determination_II_-_Mass_Spectrometry_and_Infrared_Spectroscopy/10.05%3A_Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Royal Society of Chemistry. Ruthenium-Catalyzed Selective a-Deuteration of Nitriles Using
D20. Available at: [Link]

» NIST WebBook. 2-(4-Methylphenylthio)phenyl isothiocyanate. Available at: [Link]

« HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF
4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

e SIELC. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at:
[Link]

» PubMed. Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid
chromatography-tandem mass spectrometry. Available at: [Link]

» Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND
TOXICOLOGY. Available at: [Link]

e Google Patents. Process for the synthesis of 2-hydroxy 4-methylthio butyronitrile.

e PubChem. 4-Cyanopyridine. Available at: [Link]

o NIST WebBook. 4-Pyridinecarbonitrile. Available at: [Link]

o ResearchGate. The crystal structure of the co-crystal isonicotinamide — 2-
(nitrophenyl)methanol (1/1), C6H6N20-C7H7NO3. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Hit2Lead | 2-(methylthio)isonicotinonitrile | CAS# 180790-90-3 | MFCD12198460 | BB-
4032981 [hit2lead.com]

e 2. tcichemicals.com [tcichemicals.com]

© 2026 BenchChem. All rights reserved. 15/17 Tech Support


https://www.rsc.org/suppdata/d1/sc/d1sc04220c/d1sc04220c1.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2943329&Type=IR-SPEC&Index=1#IR-SPEC
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/2/115.pdf
https://sielc.com/hplc-method-for-analysis-of-isonicotinic-acid-on-primesep-100-column.html
https://pubmed.ncbi.nlm.nih.gov/20888365/
https://media.wiley.com/product_data/excerpt/19/04717421/0471742119.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyanopyridine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C100481&Type=IR-SPEC&Index=1#IR-SPEC
https://www.researchgate.net/publication/309191060_The_crystal_structure_of_the_co-crystal_isonicotinamide-_2-nitrophenylmethanol_11_C6H6N2O%C2%B7C7H7NO3
https://www.benchchem.com/product/b071502?utm_src=pdf-custom-synthesis#bc-rfq
https://www.hit2lead.com/building-blocks/4032981
https://www.hit2lead.com/building-blocks/4032981
https://www.tcichemicals.com/BE/en/sds/C0457_EU_6N.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. sigmaaldrich.com [sigmaaldrich.com]
. fishersci.com [fishersci.com]

. tcichemicals.com [tcichemicals.com]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. nist.gov [nist.gov]

°
(o] (00] ~ (o)) ol B w

. wa-oigc.curtin.edu.au [wa-oigc.curtin.edu.au]
e 10. uanlch.vscht.cz [uanich.vscht.cz]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. chem.libretexts.org [chem.libretexts.org]

e 13. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite
cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

e 14. pdf.benchchem.com [pdf.benchchem.com]

e 15. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC
Technologies [sielc.com]

¢ To cite this document: BenchChem. [2-(Methylthio)isonicotinonitrile structural analysis and
characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071502/docs#2-methylthio-isonicotinonitrile-
structural-analysis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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